molecular formula C13H12Cl2N2O3S B5462204 3,4-dichloro-2-methoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide

3,4-dichloro-2-methoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide

Cat. No.: B5462204
M. Wt: 347.2 g/mol
InChI Key: FCOUBJBSMIJTKZ-UHFFFAOYSA-N
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Description

3,4-dichloro-2-methoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzene ring substituted with chlorine, methoxy, and sulfonamide groups, along with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-2-methoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the functionalization of the benzene ring. One common method is electrophilic aromatic substitution, where chlorine and methoxy groups are introduced to the benzene ring. The sulfonamide group is then added through a reaction with sulfonyl chloride in the presence of a base .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by sulfonamide formation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-2-methoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

3,4-dichloro-2-methoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections and other diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide
  • 3,4-dichloro-2-methoxy-N-(2-methylpyridin-2-yl)benzene-1-sulfonamide
  • 3,4-dichloro-2-ethoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide

Uniqueness

3,4-dichloro-2-methoxy-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups, along with the sulfonamide and pyridine moieties, provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

3,4-dichloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c1-8-4-3-7-16-13(8)17-21(18,19)10-6-5-9(14)11(15)12(10)20-2/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOUBJBSMIJTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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